molecular formula C17H17ClFNO4 B024979 Pentoxazone CAS No. 110956-75-7

Pentoxazone

Cat. No. B024979
M. Wt: 353.8 g/mol
InChI Key: JZPKLLLUDLHCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pentoxazone's synthesis involves catalytic hydrogenation and alkylation processes, starting from 5-nitro-2-chloro-4-fluorophenol as the primary raw material. This method is highlighted by its simplicity and results in a significant total yield of 56.7% (Tu Mei-ling, 2006).

Molecular Structure Analysis

The molecular structure of Pentoxazone comprises a core oxazolidinedione ring substituted with specific groups that contribute to its herbicidal efficacy. It's structured as 3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione, showcasing a complex arrangement of functional groups that confer its unique properties (Kouji Satsuma et al., 2000).

Chemical Reactions and Properties

Pentoxazone undergoes various chemical transformations in the presence of soil microorganisms, leading to different metabolites such as A-0505 and A-1374, among others. These transformations highlight the compound's reactivity and degradation pathways in environmental settings (Kouji Satsuma et al., 2000).

Physical Properties Analysis

While specific details on Pentoxazone's physical properties such as melting point, solubility, and stability are not directly mentioned in the available literature, these properties are typically crucial in determining its application method, environmental fate, and handling requirements.

Chemical Properties Analysis

The chemical properties of Pentoxazone, including its reactivity with other substances, pH stability, and hydrolysis rate, play a significant role in its effectiveness as a herbicide. Its structure-activity relationship (SAR) suggests a correlation between the oxazolidinedione ring's substitutions and its herbicidal activity, indicating the importance of its chemical structure in its mode of action (Kouji Satsuma et al., 2000).

Scientific Research Applications

  • Pentoxifylline in Cancer Treatment :

    • Enhances the anticancer activity of chemotherapeutic agents and ionizing radiation, although it can promote tumor growth in the liver and lungs (Lazarczyk et al., 2004).
    • Increases tumor oxygenation, improving radio-response and reducing tumor growth when combined with nicotinamide (Lee et al., 1992).
    • Significantly enhances radiation-induced cytotoxicity in human carcinoma cells, suggesting potential as a radiation enhancer for clinical radiotherapy (Kim et al., 1993).
  • Medical Applications :

    • Increases the filtration rate of polymorphonuclear leukocytes (PMNs) and decreases the time required for individual cells to be aspirated into a model capillary (Armstrong et al., 1990).
    • Oral administration can decrease the release of TNF-α from human peripheral blood monocytes, potentially reducing aseptic loosening of total joint replacement components (Pollice et al., 2001).
    • Potential application in the treatment of skin flaps in danger of necrosis by improving red blood cell deformability and increasing ATP content (Takayanagi & Ogawa, 1980).
    • Inhibits the production of TNF-alpha, IL-1 beta, IL-6, IL-8, and IL-8 by human peripheral blood mononuclear cells (Neuner et al., 1994).
    • May have potential for slowing atherosclerosis progression, stabilizing plaque, reducing risk for vascular events, improving outcomes, and aiding diabetes control (McCarty et al., 2016).
  • Protective Effects Against Liver and Kidney Damage :

    • Combined with Alpha Lipoic Acid (ALA), it can have protective effects against methotrexate-induced liver and kidney damage, with ALA being more effective (Armağan et al., 2015).
  • Herbicide Application of Pentoxazone :

    • Synthesized using catalytic hydrogenation and alkylation with a total yield of 56.7% (Tu Mei-ling, 2006).
    • Moderately metabolized to various degradation products and mineralized to CO2 in flooded and upland paddy field soils (Satsuma et al., 2000).
    • Transformed by soil microorganisms into various metabolites, playing an important role in its degradation (Satsuma et al., 2000).

Safety And Hazards

Pentoxazone is considered to have low toxicity to humans, animals, and other living forms . It is also environmentally safe as it hardly flows out to groundwater and rivers due to its low water solubility and high soil absorbability .

Future Directions

Pentoxazone has been used as an herbicide for paddy rice in its initial formulation and in several mixed formulations based on this initial formulation . It shows high, stable, and residual efficacy particularly on Lindernia and Monocholia, both of which are resistant to sulfonylurea herbicides . This suggests that Pentoxazone could continue to play a significant role in weed control in rice paddies.

properties

IUPAC Name

3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-propan-2-ylidene-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO4/c1-9(2)15-16(21)20(17(22)24-15)13-8-14(11(18)7-12(13)19)23-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPKLLLUDLHCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=O)O1)C2=CC(=C(C=C2F)Cl)OC3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057933
Record name Pentoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentoxazone

CAS RN

110956-75-7
Record name Pentoxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110956-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentoxazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110956757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Oxazolidinedione, 3-[4-chloro-5-(cyclopentyloxy)-2-fluorophenyl]-5-(1-methylethylidene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LW0PP7NLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Triethylamine (40 ml) was gradually dropwise added to a toluene solution (10 liters) containing 2-fluoro-4-chloro-5-cyclopentyloxyphenylisocyanate (4.0 kg, 15.6 mol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.4 kg, purity about 90%, 18.4 mol), as put in a 20-liter stainless steel vessel, with cooling in an ice-water bath, in such a way that the temperature of the reaction solution did not rise. The whole was stirred for 2 hours at the determined temperature until the starting materials disappeared by TLC. Next, after addition of potassium carbonate (200 g, 1.45 mol), the reaction mixture was heated in a water bath (100° C.) for 4 hours with stirring with removing the methanol formed therefrom through a distillation device equipped to the reactor. After reaction, the reaction mixture was washed with 1N hydrochloric acid (10 liters) and 1N sodium hydroxide (10 liters) and further with 1N hydrochloric acid (10 liters). The toluene layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation under reduced pressure, and hexane of about a half of the oily product formed was added to the oily product formed. This was then allowed to stand at room temperature for a while. A whitish yellow solid precipitated out, which was taken out by filtration and well dried to obtain 3N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione (4.19 kg, 11.8 mol). Yield: 75.7%. Spectral data and other data of the product are those as shown in Example 27.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
2.4 kg
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An acetonitrile solution (100 ml) containing 3N-(2-fluoro-4-chloro-5-hydroxyphenyl)-1,3-oxazolidine-2,4-dione (1.0 g, 3.50 mmol), cyclopentyl p-toluenesulfonate (1.0 g, 4.16 mmol) and potassium carbonate (0.5 g, 3.62 mmol) was heated for 4 hours under reflux. After reaction, the mixture was poured into water (100 ml) and extracted with ethyl acetate (50 ml×3). The organic layer was washed with saturated sodium hydrogencarbonate aqueous solution (50 ml) and saturated brine (50 ml) and then dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, the solvent was removed by distillation, and 3N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione was obtained. This was purified by silica gel chromatography (ethyl acetate/hexane=1/2) to obtain a white solid of the intended product (0.99 g, 2.80 mmol). Yield: 80.0%. Spectral and other data of the product are those as shown in Example 27.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
(2-fluoro-4-chloro-5-hydroxyphenyl)-1,3-oxazolidine-2,4-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 20-L stainless steel vessel equipped with a mechanical stirrer and a dropping funnel was charged with a solution of 4-chloro-5-cyclopentyloxy-2-fluorophenylisocyanate (4.00 kg, 15.6 mol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.40 kg; purity=ca. 90%; 18.4 mol) in toluene (10 L). To the solution being cooled in an ice water bath, triethylamine (40 mL) was added dropwise slowly enough to ensure against the increase in the temperature of the solution. The solution was stirred at the same temperature for 3 h until TLC confirmed that the starting materials had disappeared. Subsequently, potassium carbonate (200 g) was added and, with the resulting methanol being removed with a fitted distillator, the mixture was stirred under heating in a water bath (100° C.) for 5 h. After completion of the reaction, the reaction mixture was washed with 1N HCl (10 L), 1N sodium hydroxide (10 L) and again with 1N HCl (10 L). The toluene layer was dried with anhydrous magnesium sulfate and the solvent was distilled off under vacuum; thereafter, hexane was added in an amount about one half of the resulting oil and the mixture was left to stand at room temperature, thereby producing 3N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropyliden-2,4-oxazolidinedione as whitish yellow solids (4.19 kg, 11.8 mol; yield=75.7%; primary crystal). MP: 104.5°-105.0° C. 1H-NMR(CDCl3,TMS,ppm): δ1.49-1.97(8H,m), 2.03(3H,s), 2.31(3H,s), 4.73(1H,m), 6.88(1H,d,JHF =6.6Hz), 7.33(1H,d,JHF =8.5Hz). IR (KBr disk, cm-1): 2970, 1815, 1740, 1500, 1200.
[Compound]
Name
20-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
2.4 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentoxazone
Reactant of Route 2
Reactant of Route 2
Pentoxazone
Reactant of Route 3
Reactant of Route 3
Pentoxazone
Reactant of Route 4
Reactant of Route 4
Pentoxazone
Reactant of Route 5
Reactant of Route 5
Pentoxazone
Reactant of Route 6
Pentoxazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.